

synthesis pathways for 2-Bromo-4-chlorophenylacetate

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Compound of Interest

Compound Name: 2-Bromo-4-chlorophenylacetate

Cat. No.: B13655034

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This technical guide details the synthesis of **2-Bromo-4-chlorophenylacetate** (CAS: 98434-18-5), a functionalized halogenated phenol ester used as a high-value intermediate in the development of ROR

inhibitors and agrochemical actives.^[1]

Disambiguation Note

- Target Molecule: **2-Bromo-4-chlorophenylacetate** (Ester of 2-bromo-4-chlorophenol).^{[1][2]}
 - Structure:
^[1]
 - Application: Pharmaceutical intermediate (e.g., ROR modulators), agrochemical precursors.^[1]
- Distinct Related Compound: **Methyl 2-bromo-2-(4-chlorophenyl)acetate** (Ester of phenylacetic acid).^{[1][3]}
 - Structure:

[1]

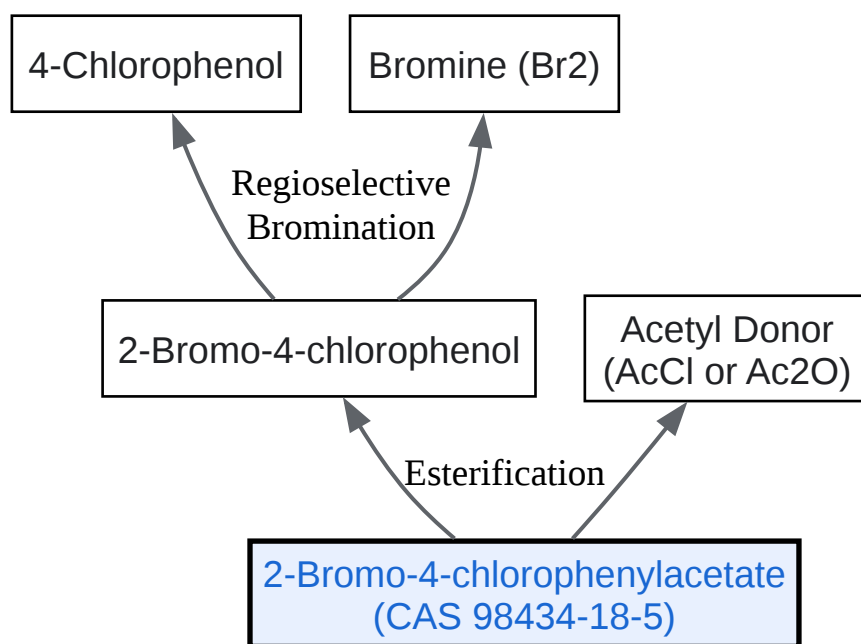
- Application: Key intermediate for Clopidogrel.[1]
- Note: This guide focuses strictly on the phenol ester (CAS 98434-18-5) as implied by standard nomenclature.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of **2-Bromo-4-chlorophenylacetate** is best approached through a convergent strategy, disconnecting the ester linkage to reveal the nucleophilic phenol and the electrophilic acyl donor.[1]

Retrosynthetic Logic

- Disconnection: The C-O ester bond is the most labile and logical disconnection point.[1]
- Synthons:
 - Nucleophile: 2-Bromo-4-chlorophenol (The core scaffold).[1]
 - Electrophile: Acetyl chloride or Acetic anhydride.[1]
- Precursor Origin: The 2-Bromo-4-chlorophenol moiety is synthesized via the regioselective electrophilic aromatic substitution (bromination) of 4-chlorophenol.[1]



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Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available 4-chlorophenol.[1]

Part 2: Synthesis Pathways

Route A: Acyl Chloride Esterification (High Yield / Lab Scale)

This is the preferred method for research and drug development applications due to its rapid kinetics and high conversion rates (>95%).

- Mechanism: Nucleophilic Acyl Substitution (NAS).[1]
- Reagents: 2-Bromo-4-chlorophenol, Acetyl Chloride () .[1][4]
- Base: Triethylamine () or Pyridine (Scavenges HCl byproduct).[1]
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Reaction Scheme

Critical Process Parameters (CPPs)

Parameter	Optimal Range	Rationale
Temperature	0°C	Initial cooling prevents exotherm runaway; warming ensures completion.[1]
	25°C	
Stoichiometry	1.0 : 1.1 : 1.2	Slight excess of AcCl and Base ensures full consumption of the limiting phenol.[1]
Water Content	< 0.1%	Strictly anhydrous conditions required to prevent hydrolysis of Acetyl Chloride.[1]

Route B: Acetic Anhydride Acetylation (Green / Industrial Scale)

For kilogram-scale production, acetic anhydride is preferred to avoid corrosive HCl gas generation and to utilize greener solvents.[1]

- Catalyst: Sulfuric acid () or 4-Dimethylaminopyridine (DMAP).[1]
- Reagents: 2-Bromo-4-chlorophenol, Acetic Anhydride ().[1]
- Byproduct: Acetic Acid (Easily removed via aqueous wash).[1][5]

Part 3: Detailed Experimental Protocol

Objective: Synthesis of **2-Bromo-4-chlorophenylacetate** (10g Scale) via Route A. Target Yield: >95% Purity: >98% (HPLC)

1. Reagent Preparation

- Precursor: 2-Bromo-4-chlorophenol (20.7 g, 100 mmol).[1]
- Acylating Agent: Acetyl Chloride (8.6 g, 110 mmol, 1.1 eq).[1]
- Base: Triethylamine (12.1 g, 120 mmol, 1.2 eq).[1]
- Solvent: Anhydrous Dichloromethane (DCM) (200 mL).

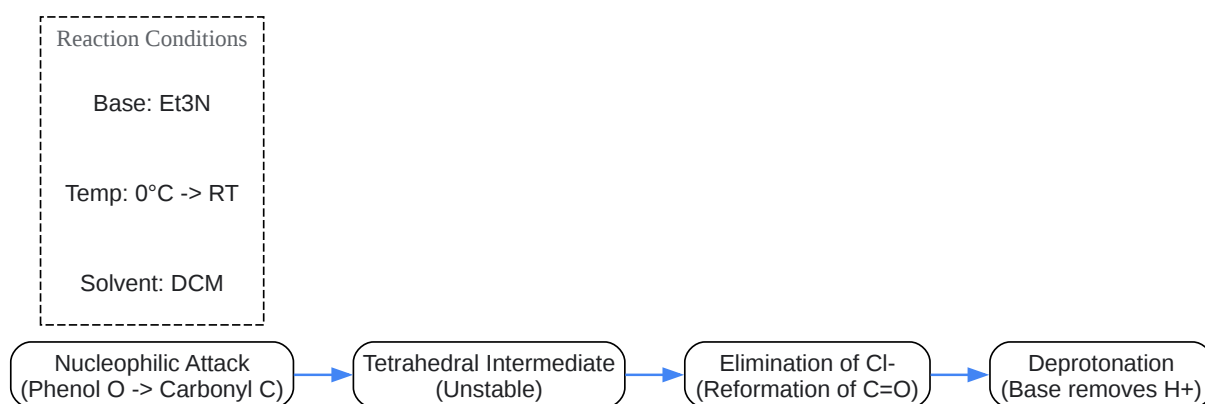
2. Step-by-Step Methodology

- Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.[1]
- Dissolution: Charge the flask with 2-Bromo-4-chlorophenol and anhydrous DCM. Stir until fully dissolved.
- Base Addition: Add Triethylamine in one portion. The solution may darken slightly. Cool the mixture to 0°C using an ice/water bath.
- Acylation: Charge the addition funnel with Acetyl Chloride diluted in 20 mL DCM. Add dropwise over 30 minutes, maintaining internal temperature .
 - Observation: White precipitate (Triethylamine Hydrochloride) will form immediately.[1]
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–4 hours.
- Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol () should disappear, and the ester () should appear.
- Quench & Workup:
 - Quench by adding 50 mL cold water.[1]
 - Transfer to a separatory funnel.[1][6] Separate the organic phase.[1][5][6][7]

- Wash organic phase with:
 - 1x 50 mL 1M HCl (Removes unreacted amine).[1]
 - 1x 50 mL Sat.
(Removes acetic acid/HCl traces).[1]
 - 1x 50 mL Brine.
- Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap at 40°C).
- Purification: The crude oil usually solidifies or remains a viscous yellow oil.[1] If necessary, purify via recrystallization from Hexane/Ethanol or short-path distillation.[1]

Part 4: Mechanism & Signaling

The formation of the ester proceeds via a classic addition-elimination mechanism at the carbonyl carbon.[1]



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Figure 2: Nucleophilic Acyl Substitution mechanism for the formation of the phenylacetate.

Part 5: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.

Technique	Expected Signal	Structural Assignment
1H NMR (400 MHz,)	2.34 (s, 3H)	Acetate methyl group ()
7.05 (d, 1H)	Aromatic H (ortho to ester)	
7.29 (dd, 1H)	Aromatic H (meta to ester)	
7.60 (d, 1H)	Aromatic H (ortho to Br)	
IR Spectroscopy	1760–1770	C=O[1] Stretch (Phenolic Ester)
Mass Spectrometry	m/z 248/250	Molecular Ion (Isotope pattern Br/Cl)

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